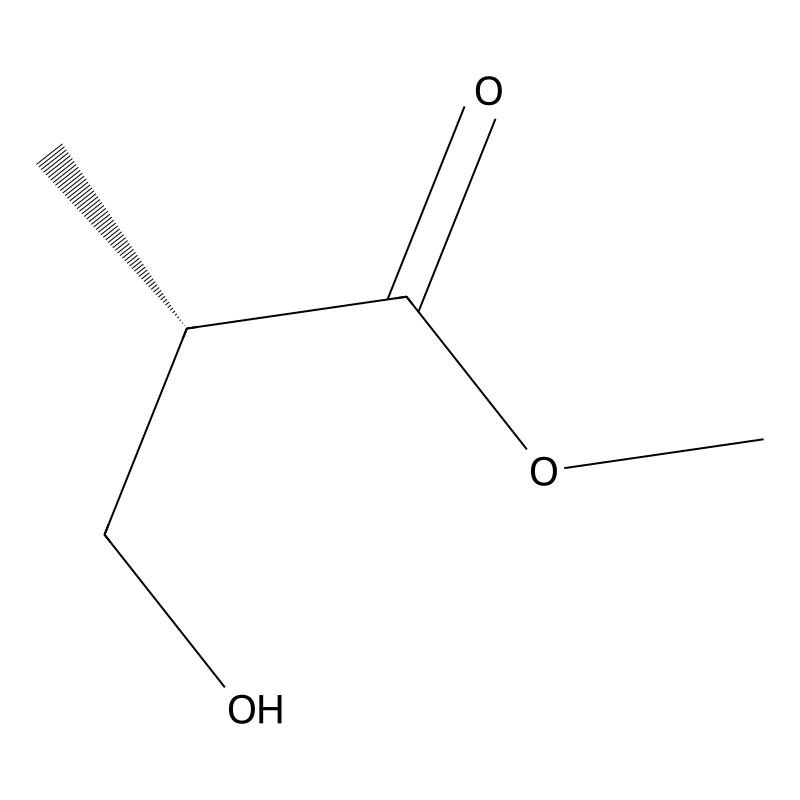

(S)-Methyl 3-hydroxy-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-Methyl 3-hydroxy-2-methylpropanoate (CAS 80657-57-4), universally recognized as the (S)-Roche ester, is a highly versatile, enantiopure aliphatic ester and alcohol utilized extensively as a foundational chiral building block in organic synthesis. Featuring a chemically stable methyl ester and a primary hydroxyl group, this compound provides a ready-made stereocenter (typically ≥99% ee) that is critical for the construction of complex polyketides, macrolides, and pharmaceutical intermediates. Commercially available in high purity, it serves as a premier chiral pool reagent that bypasses the need for early-stage asymmetric catalysis or kinetic resolution. It offers excellent solubility in standard organic solvents, a manageable boiling point (74 °C at 10 mmHg), and straightforward processability for downstream selective protections and reductions, making it a staple procurement item for advanced stereoselective manufacturing.

Substituting (S)-Roche ester with its racemic counterpart or the opposite (R)-enantiomer is synthetically unviable for stereoselective applications. Using the racemate necessitates complex kinetic resolution or chiral chromatography, which inherently caps the theoretical yield of the desired enantiomer at 50% and introduces severe downstream separation bottlenecks that inflate production costs. Furthermore, substituting the methyl ester with the free acid form disrupts established synthetic workflows; the acid requires additional esterification or harsher, less selective reduction conditions to yield the critical aldehyde intermediates required for subsequent aldol or crotylation reactions. Procurement of the enantiopure (S)-methyl ester is therefore mandatory to maintain step economy, maximize material throughput, and ensure absolute stereochemical fidelity in the final product.

Yield Efficiency: Chiral Pool Procurement vs. Racemic Resolution

Procuring enantiopure (S)-Roche ester (≥99% ee) provides immediate 100% material utilization for stereoselective synthesis. In contrast, starting with racemic methyl 3-hydroxy-2-methylpropanoate and subjecting it to enzymatic kinetic resolution or chiral chromatography limits the maximum theoretical yield of the desired enantiomer to 50%, with practical yields often falling below 40% due to separation inefficiencies and biocatalytic limitations. [1]

| Evidence Dimension | Maximum theoretical yield of enantiopure intermediate |

| Target Compound Data | 100% utilization (Direct procurement of ≥99% ee S-Roche ester) |

| Comparator Or Baseline | ≤50% utilization (Racemic starting material via kinetic resolution) |

| Quantified Difference | >50% absolute increase in material efficiency |

| Conditions | Early-stage chiral pool synthesis vs. kinetic resolution workflows |

Bypassing racemic resolution doubles effective material throughput and eliminates the need for costly and time-consuming chiral separation steps.

Process Economy: Bypassing Asymmetric Hydrogenation

The commercial availability of (S)-Roche ester eliminates the need for de novo asymmetric synthesis from prochiral precursors. Synthesizing the ester via asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate requires expensive chiral transition metal catalysts (e.g., 1 mol% [Rh(COD)L*]BF4) and specialized high-pressure hydrogen infrastructure. Direct procurement of the chiral pool ester removes these catalytic steps entirely, reducing early-stage process complexity and avoiding heavy metal contamination in pharmaceutical workflows.

| Evidence Dimension | Requirement for high-pressure catalytic infrastructure |

| Target Compound Data | 0 steps (Ready-to-use chiral pool building block) |

| Comparator Or Baseline | 1-2 steps requiring high-pressure H2 and Rh/Ru catalysts (Asymmetric hydrogenation route) |

| Quantified Difference | Elimination of expensive chiral catalysts and high-pressure hydrogenation steps |

| Conditions | Industrial scale-up of chiral intermediates |

Procuring the enantiopure ester streamlines manufacturing by replacing specialized, high-cost catalytic reactions with a reliable, off-the-shelf reagent.

Functional Orthogonality: Methyl Ester vs. Free Acid Reduction

The methyl ester functionality of (S)-Roche ester allows for highly chemoselective transformations compared to its free acid counterpart. After standard protection of the primary hydroxyl (e.g., as a TBS ether), the methyl ester can be directly reduced to the corresponding aldehyde using DIBAL-H at -78 °C, typically achieving >85-92% yields in a single step. The free acid form cannot undergo this direct partial reduction efficiently, requiring either prior esterification or full reduction to the diol followed by re-oxidation, adding up to two synthetic steps.[1]

| Evidence Dimension | Synthetic steps to protected chiral aldehyde |

| Target Compound Data | 2 steps (Protection, then direct DIBAL-H reduction of ester) |

| Comparator Or Baseline | 3-4 steps (Protection, esterification/full reduction, then oxidation of free acid) |

| Quantified Difference | Reduction of 1-2 synthetic steps |

| Conditions | Standard low-temperature (-78 °C) reduction to aldehyde |

The methyl ester form minimizes step count and prevents over-reduction, accelerating the generation of critical aldehyde intermediates for complex synthesis.

Total Synthesis of Macrolides and Polyketides

(S)-Roche ester is a premier starting material for the total synthesis of complex natural products, such as Neaumycin B, mycolactones, and discodermolide. Its precise (S)-stereocenter is essential for establishing the correct stereochemistry of downstream polyketide chains, where it is routinely converted into protected chiral aldehydes for subsequent Evans syn-aldol or Brown anti-crotylation reactions.[1]

Pharmaceutical Active Pharmaceutical Ingredient (API) Intermediates

In industrial pharmaceutical manufacturing, the compound is utilized to synthesize critical intermediates for antiviral drugs (e.g., oseltamivir derivatives) and β-lactam antibiotics. The guaranteed ≥99% enantiomeric excess of the commercial ester ensures that stringent regulatory requirements for API stereopurity are met without the need for late-stage chiral purification. [2]

Synthesis of Chiral Homoallylic Ethers and Epoxides

The ester serves as a highly efficient precursor for generating chiral homoallylic ethers and epoxides used in advanced materials and fine chemicals. By leveraging its orthogonal functional groups, chemists can selectively protect the alcohol and modify the ester to rapidly assemble complex branched aliphatic architectures with absolute stereocontrol. [3]

References

- [1] Tetrahedron, 'Synthesis of C21‐C41 fragment of the reported structure of Neaumycin B', 2024.

- [2] NBInno, '(S)-Roche Ester: High-Purity Chiral Intermediate for Pharmaceutical Synthesis', accessed April 2026.

- [3] NIH/PMC, 'Divergent Asymmetric Synthesis of Panowamycins, TM-135, and Veramycin F', 2021.

XLogP3

Dates

Explore Compound Types